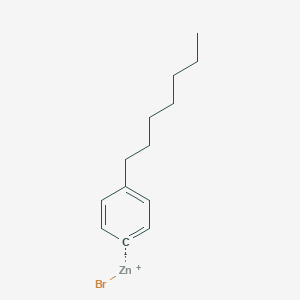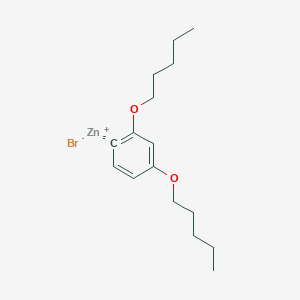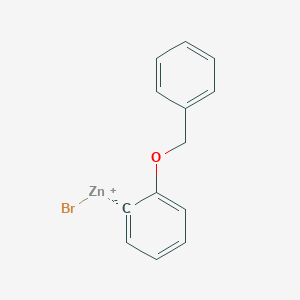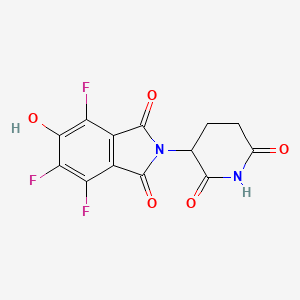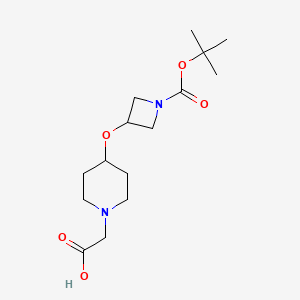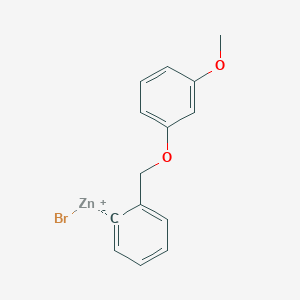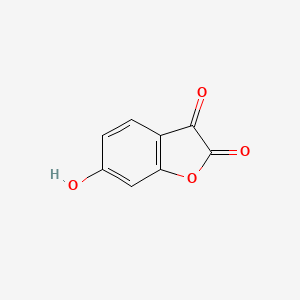
6-Hydroxybenzofuran-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxybenzofuran-2,3-dione is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a hydroxyl group at the 6th position and a dione group at the 2nd and 3rd positions. Benzofuran derivatives are known for their diverse biological activities and are found in various natural and synthetic products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxybenzofuran-2,3-dione can be achieved through several methods. One common approach involves the cyclization of 2-(2,4-dihydroxyphenyl)-1-nitroethane via a Nef reaction, followed by decarboxylation of 6-hydroxybenzofuran-2-carboxylic acid or its ester . Another method includes the demethylation of 6-methoxybenzofuran using sodium 1-dodecanethiolate .
Industrial Production Methods: For large-scale production, the process typically involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by the formation of 6-methoxybenzofuran in acetic anhydride, and finally demethylation with sodium 1-dodecanethiolate . This method is cost-effective, environmentally benign, and scalable.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxybenzofuran-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the dione group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxybenzofuran derivatives.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
6-Hydroxybenzofuran-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxybenzofuran-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, leading to reduced cellular damage.
Comparison with Similar Compounds
6-Hydroxybenzofuran: Lacks the dione group but shares the hydroxyl group at the 6th position.
6-Methoxybenzofuran: Contains a methoxy group instead of a hydroxyl group.
Benzofuran-2,3-dione: Lacks the hydroxyl group at the 6th position.
Uniqueness: 6-Hydroxybenzofuran-2,3-dione is unique due to the presence of both the hydroxyl and dione groups, which contribute to its distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H4O4 |
|---|---|
Molecular Weight |
164.11 g/mol |
IUPAC Name |
6-hydroxy-1-benzofuran-2,3-dione |
InChI |
InChI=1S/C8H4O4/c9-4-1-2-5-6(3-4)12-8(11)7(5)10/h1-3,9H |
InChI Key |
BCWLZDSPFJCVMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


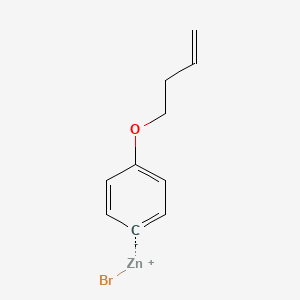
![7-Bromo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14895547.png)
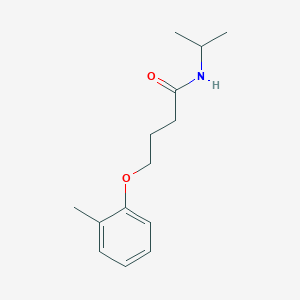
![n-Cyclopropyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)acetamide](/img/structure/B14895553.png)
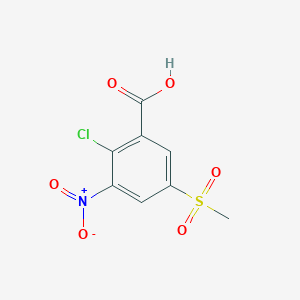
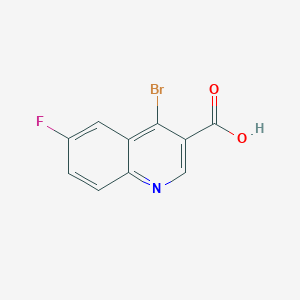
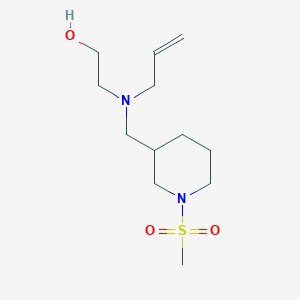
![n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide](/img/structure/B14895575.png)
